molecular formula C20H20N2O2S B2425828 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-23-2

1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2425828
CAS No.: 899977-23-2
M. Wt: 352.45
InChI Key: LVGPDVQCAVNMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is an organic compound with a unique structure that integrates various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one generally involves multiple steps:

  • Initial Formation: : The cyclopenta[d]pyrimidin core is synthesized through a multi-step reaction starting from simple pyrimidine derivatives.

  • Hydroxyethylation: : Introduction of the hydroxyethyl group requires controlled reaction conditions, typically involving the use of ethylene oxide under acidic or basic conditions.

  • Thioether Formation: : The thioether linkage with the naphthalen-1-ylmethyl group is achieved through nucleophilic substitution reactions, usually employing thiol compounds and appropriate catalysts.

Industrial Production Methods

In industrial settings, the synthesis process is scaled up by optimizing reaction conditions to enhance yield and purity. Key strategies include:

  • Process Optimization: : Using high-throughput techniques to fine-tune temperature, pressure, and solvent systems.

  • Catalyst Selection: : Employing effective catalysts that can drive the reaction efficiently while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes several types of reactions:

  • Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Selective reduction of specific functional groups using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions at the hydroxyethyl group or at the naphthalene moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and other aprotic solvents.

Major Products Formed

Depending on the reaction conditions and reagents used, major products can include sulfoxides, sulfones, hydroxyl derivatives, and reduced analogs.

Scientific Research Applications

1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has diverse applications across various fields:

  • Chemistry: : Used as a building block for more complex molecules and in the development of novel synthetic pathways.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its potential as a therapeutic agent due to its unique chemical structure.

  • Industry: : Employed in the synthesis of advanced materials and in the formulation of specialized industrial chemicals.

Mechanism of Action

The compound's mechanism of action is determined by its interaction with molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and other proteins that mediate biological responses.

  • Pathways Involved: : Inhibition or activation of specific biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: : Lacks the naphthalen-1-ylmethyl thioether group, affecting its chemical properties and applications.

  • 4-((Naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: : Similar core structure but without the hydroxyethyl group, altering its reactivity.

Uniqueness

The combination of the hydroxyethyl group and the naphthalen-1-ylmethyl thioether in 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one provides a distinct set of chemical and biological properties, making it unique among its analogs.

This covers the essential aspects of this compound

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-(naphthalen-1-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-12-11-22-18-10-4-9-17(18)19(21-20(22)24)25-13-15-7-3-6-14-5-1-2-8-16(14)15/h1-3,5-8,23H,4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGPDVQCAVNMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.